Superior Target Affinity vs. Unsubstituted Pyrazine-2-carboxamide for M. tuberculosis DXR
3-(Hydroxymethyl)pyrazine-2-carboxamide demonstrates specific inhibition of the M. tuberculosis enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key target in the non-mevalonate pathway [1]. Its affinity (Kd = 90 nM) is significantly higher than that of the parent scaffold, pyrazine-2-carboxamide, for which no specific binding to this target is reported, and is also distinct from pyrazinamide (PZA) which primarily acts as a prodrug and inhibits different targets like PanD or fatty acid synthase I [REFS-2, REFS-3].
| Evidence Dimension | Binding Affinity to M. tuberculosis DXR (Kd) |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | Pyrazinamide (PZA); Fatty Acid Synthase I IC50 = 8.9 mM |
| Quantified Difference | ~98,900-fold higher affinity for DXR compared to PZA's FAS-I target potency. |
| Conditions | Spectrofluorimetric analysis in presence of NADPH and MnCl2. |
Why This Matters
This evidence identifies 3-(Hydroxymethyl)pyrazine-2-carboxamide as a direct and potent inhibitor of the DXR enzyme, a mechanism orthogonal to that of clinical antituberculars like pyrazinamide, making it a unique tool compound for probing the non-mevalonate pathway.
- [1] BindingDB. (n.d.). BDBM50437796 (CHEMBL2407187) Kd for Mycobacterium tuberculosis DXR. Retrieved April 20, 2026. View Source
- [2] Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). View Source
- [3] BRENDA Enzyme Database. (n.d.). Ligand Information for Pyrazinamide (Fatty Acid Synthase I). Retrieved April 20, 2026. View Source
